molecular formula C16H19NO3 B2883996 N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide CAS No. 2411284-17-6

N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide

Cat. No.: B2883996
CAS No.: 2411284-17-6
M. Wt: 273.332
InChI Key: OFRGHQSYNHTZAD-UHFFFAOYSA-N
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Description

N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide is a synthetic organic compound that features a benzofuran ring system Benzofuran derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the alkyne moiety to an alkene or alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2), while nucleophilic substitutions can be carried out using nucleophiles like sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce benzofuran alkanes.

Scientific Research Applications

N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring system can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The ethoxy and methyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide is unique due to the combination of its benzofuran core with the ethoxy and but-2-ynamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-4-6-16(18)17-10-13-9-15-12(7-11(3)20-15)8-14(13)19-5-2/h8-9,11H,5,7,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRGHQSYNHTZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)CC(O2)C)CNC(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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